molecular formula C13H15N3O5S B5658580 methyl (4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)carbamate

methyl (4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)carbamate

Cat. No. B5658580
M. Wt: 325.34 g/mol
InChI Key: LBFSRAWWWBGQRB-UHFFFAOYSA-N
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Description

Methyl (4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)carbamate, also known as MDSPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl (4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)carbamate is not fully understood. However, it is believed that the compound exerts its effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, methyl (4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)carbamate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
methyl (4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)carbamate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that methyl (4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)carbamate can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that methyl (4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)carbamate can reduce inflammation and alleviate symptoms of autoimmune diseases.

Advantages and Limitations for Lab Experiments

Methyl (4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)carbamate has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, the compound is relatively expensive and requires specialized equipment and expertise for its synthesis and analysis.

Future Directions

There are several future directions for the study of methyl (4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)carbamate. One potential area of research is the development of more efficient synthesis methods to reduce the cost and increase the yield of the compound. Another area of research is the identification of the specific targets and mechanisms of action of methyl (4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)carbamate. Additionally, further studies are needed to evaluate the safety and efficacy of methyl (4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)carbamate in various clinical settings.
Conclusion:
In conclusion, methyl (4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)carbamate is a chemical compound with significant potential for various applications in medicine, agriculture, and environmental science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of methyl (4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)carbamate and its role in various fields.

Synthesis Methods

Methyl (4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)carbamate can be synthesized through a multistep process involving the reaction of 4-aminobenzenesulfonamide with 3,4-dimethyl-5-isoxazolecarboxylic acid, followed by the reaction with methyl chloroformate. The final product is obtained through the reaction of the intermediate with carbamic acid.

Scientific Research Applications

Methyl (4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)carbamate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, methyl (4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)carbamate has shown promising results in the treatment of cancer, inflammation, and autoimmune diseases. In agriculture, methyl (4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)carbamate has been used as a pesticide to control various pests. In environmental science, methyl (4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)carbamate has been studied for its potential application in the removal of heavy metals from contaminated water.

properties

IUPAC Name

methyl N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5S/c1-8-9(2)15-21-12(8)16-22(18,19)11-6-4-10(5-7-11)14-13(17)20-3/h4-7,16H,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFSRAWWWBGQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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